N-Formyl-N-hydroxy-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-N-hydroxy-L-valine is a derivative of the essential amino acid L-valine. This compound is characterized by the presence of both a formyl group and a hydroxy group attached to the nitrogen atom of the valine molecule. The unique structure of this compound makes it an interesting subject of study in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-N-hydroxy-L-valine typically involves the formylation and hydroxylation of L-valine. One common method is the use of formylating agents such as formic acid or formic anhydride in the presence of a base to introduce the formyl group. The hydroxylation step can be achieved using hydroxylating agents like hydrogen peroxide or hydroxylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes. Engineered microbial strains can be used to produce L-valine, which is then chemically modified to introduce the formyl and hydroxy groups . This method is advantageous due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: N-Formyl-N-hydroxy-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-formyl-L-valine.
Reduction: Formation of N-hydroxymethyl-L-valine.
Substitution: Formation of various N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Formyl-N-hydroxy-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive compounds
Wirkmechanismus
The mechanism of action of N-Formyl-N-hydroxy-L-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
N-Formylmethionine: Used in protein synthesis in bacteria.
N-Hydroxy-L-valine: Lacks the formyl group but shares the hydroxy modification.
N-Formyl-L-valine: Lacks the hydroxy group but shares the formyl modification.
Uniqueness: N-Formyl-N-hydroxy-L-valine is unique due to the presence of both formyl and hydroxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
781568-32-9 |
---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2S)-2-[formyl(hydroxy)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(2)5(6(9)10)7(11)3-8/h3-5,11H,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
AFZCQJPELVWZFV-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)N(C=O)O |
Kanonische SMILES |
CC(C)C(C(=O)O)N(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.